

PROTAC IRAK4 Degrader-6: A Technical Guide to Structure, Synthesis, and Evaluation

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Compound of Interest		
Compound Name:	PROTAC IRAK4 degrader-6	
Cat. No.:	B15073259	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PROTAC IRAK4 degrader-6**, a targeted protein degrader with significant therapeutic potential. This document details its structure, synthesis, and the experimental protocols for its evaluation, offering a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction to IRAK4 and Targeted Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is essential for the assembly of the Myddosome complex and subsequent downstream signaling cascades that lead to the activation of transcription factors such as NF- kB and AP-1, resulting in the production of pro-inflammatory cytokines.[1][2] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[3] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This approach not



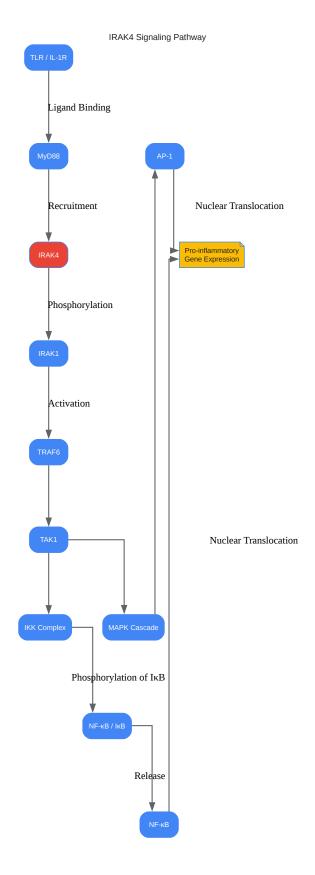
only inhibits the target protein's function but eliminates the protein itself, potentially offering a more profound and durable therapeutic effect compared to traditional inhibitors.[4]

PROTAC IRAK4 degrader-6 is a specific PROTAC designed to target IRAK4 for degradation. It is identified as compound I-172 in patent US20190192668A1 and utilizes a Cereblon-based E3 ligase ligand.[5]

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.





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Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.



Structure and Synthesis of PROTAC IRAK4 Degrader-6

PROTAC IRAK4 degrader-6 (Compound I-172) is a heterobifunctional molecule composed of three key components: an IRAK4 binding moiety, a linker, and a Cereblon (CRBN) E3 ligase ligand.

Chemical Structure

The exact chemical structure of **PROTAC IRAK4 degrader-6** is detailed within patent US20190192668A1. A representative structure of a Cereblon-based IRAK4 PROTAC is shown below for illustrative purposes.

(Note: The following is a general representation and the precise structure of compound I-172 should be referenced from the patent.)

Figure 1: Representative Structure of a Cereblon-based IRAK4 PROTAC (A chemical structure diagram would be presented here in a full whitepaper)

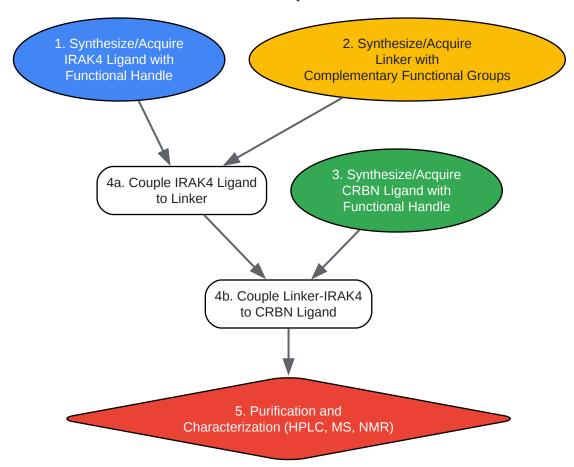
Synthesis Workflow

The synthesis of PROTACs like IRAK4 degrader-6 typically follows a modular approach, allowing for the systematic variation of the three components to optimize degradation activity. A general synthetic workflow is outlined below.

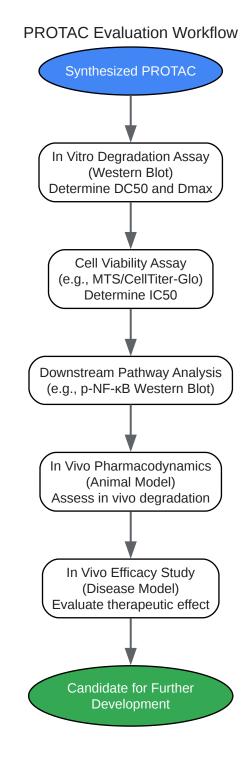


General PROTAC Synthesis Workflow

Modular Synthesis







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